
7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Descripción general
Descripción
7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H6BrFN2O and its molecular weight is 245.051. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, recognized for its diverse biological activities. The presence of bromine and fluorine atoms in its structure may enhance its chemical properties and biological activity. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H6BrFN2O, with a molecular weight of 245.05 g/mol. The unique halogenation at positions 7 and 6 contributes to its distinct reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C8H6BrFN2O |
Molecular Weight | 245.05 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Studies have shown efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for anticancer properties. It is believed to exert its effects through several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Receptor Functions : The compound could interact with receptors that regulate cell growth and apoptosis.
A notable study demonstrated that derivatives of quinoxaline compounds exhibited potent activity against Hepatitis C Virus (HCV) through dual mechanisms involving direct antiviral action and modulation of host cell responses .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Receptor Binding : It may bind to receptors that play roles in cell signaling pathways, leading to altered cellular responses.
Case Studies
Several studies have focused on the biological activities of quinoxaline derivatives similar to this compound:
- Antiviral Activity : A study evaluated a related compound's effectiveness against HIV, reporting an IC50 value that indicates significant antiviral potency .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains and fungi. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes essential for microbial survival.
Anticancer Activity
The compound has shown promise in anticancer research, with studies demonstrating its ability to inhibit cancer cell proliferation. It is believed that this compound interacts with molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, it has been observed to modulate the activity of kinases involved in cancer progression .
Structure-Activity Relationship Studies
A comprehensive structure-activity relationship (SAR) analysis has been conducted to explore the biological activity of this compound and its derivatives. Variations in substituents at different positions on the quinoxaline ring have been linked to changes in potency against specific cancer cell lines and microbial strains .
Agrochemicals
The unique properties of this compound make it a candidate for development as an agrochemical. Its potential applications include:
- Herbicides : The compound's ability to inhibit specific biochemical pathways in plants can be harnessed for developing effective herbicides.
- Pesticides : Its antimicrobial properties can be utilized to create pesticides that target plant pathogens while being less harmful to beneficial organisms.
Materials Science
In materials science, this compound has been explored for its electronic properties. The presence of halogen atoms can enhance the electronic characteristics of materials, making them suitable for applications in organic electronics and photonic devices.
Case Studies and Research Findings
Several studies have documented the biological activities and applications of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from halogenated quinoxaline precursors. Key steps include cyclization of substituted benzene derivatives and halogenation (bromine/fluorine introduction). Optimization requires controlling temperature (e.g., 50–80°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometric ratios of halogenating agents (e.g., NBS for bromination). Post-synthesis purification via column chromatography and characterization by , , and HRMS are critical .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent positions (e.g., distinguishing bromo/fluoro in aromatic regions).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., CHBrFNO, expected m/z ≈ 269.97).
- HPLC: Assesses purity (>95% for biological assays).
- X-ray Crystallography: Resolves ambiguous stereochemistry or crystal packing effects .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. Conduct stability assays via periodic HPLC to detect degradation products (e.g., dehalogenation or ring-opening under acidic conditions) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data (e.g., unexpected 1H NMR^1 \text{H NMR}1H NMR splitting patterns)?
Contradictions may arise from dynamic effects (e.g., rotational isomerism) or paramagnetic impurities. Solutions include:
- Variable-temperature NMR to identify conformational equilibria.
- Deuterated solvent screening (DMSO-d vs. CDCl) to assess hydrogen bonding.
- 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity of substituents .
Q. How do the bromo and fluoro substituents influence electronic properties and binding affinity in target interactions?
- Bromine: Enhances lipophilicity (logP ↑) and acts as a hydrogen bond acceptor.
- Fluorine: Modulates electron density (σ effect), improving metabolic stability and membrane permeability.
- Synergistic Effects: The 6-fluoro/7-bromo arrangement creates a dipole moment that may enhance π-stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition: Kinase/phosphatase assays (e.g., ADP-Glo™ for ATPase activity).
- Antimicrobial Screening: MIC determination against Gram-positive/negative panels.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC profiling). Include controls with halogen-scrambled analogs to isolate substituent effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding poses in targets (e.g., PARP-1 or topoisomerases).
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with activity data from analogs.
- MD Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. What are the potential degradation pathways under physiological conditions, and how can metabolites be identified?
- Hydrolysis: Lactam ring opening at pH < 3 or > 10.
- Oxidative Debromination: Cytochrome P450-mediated in liver microsomes.
- Analytical Tools: LC-MS/MS with isotopic labeling to track metabolites .
Q. Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Variations: Synthesize analogs with substituent swaps (e.g., Cl for Br, methyl for tert-butyl).
- Assay Parallelism: Test all derivatives under identical conditions (e.g., 10 µM concentration in kinase panels).
- Data Analysis: Use PCA or clustering algorithms to identify activity trends .
Q. What experimental controls are critical when studying its mechanism of action?
Propiedades
IUPAC Name |
7-bromo-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c9-4-1-7-6(2-5(4)10)11-3-8(13)12-7/h1-2,11H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGUPAALYBFJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.